2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid

Catalog No.
S14474228
CAS No.
M.F
C9H7ClF2O3S
M. Wt
268.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic...

Product Name

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid

IUPAC Name

2-chloro-4-(difluoromethoxy)-3-methylsulfanylbenzoic acid

Molecular Formula

C9H7ClF2O3S

Molecular Weight

268.67 g/mol

InChI

InChI=1S/C9H7ClF2O3S/c1-16-7-5(15-9(11)12)3-2-4(6(7)10)8(13)14/h2-3,9H,1H3,(H,13,14)

InChI Key

POUSUVYOCXAVBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1Cl)C(=O)O)OC(F)F

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is a complex organic compound characterized by the presence of a chloro group, difluoromethoxy group, and a methylthio group attached to a benzoic acid structure. Its molecular formula is C10H8ClF2O3SC_{10}H_{8}ClF_{2}O_{3}S, and it is identified by the CAS number 97914-59-5. The compound exhibits a white to light yellow crystalline appearance and has notable chemical stability under standard conditions.

The unique combination of functional groups in this compound contributes to its potential applications in pharmaceuticals and agrochemicals, particularly as a herbicide or pesticide due to its ability to interact with biological systems.

  • Electrophilic Aromatic Substitution: The introduction of additional substituents onto the aromatic ring can occur through electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The chloro group can be substituted with various nucleophiles, leading to the formation of new derivatives.
  • Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones. Conversely, the carboxylic acid moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction processes.

The biological activity of 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid has been studied primarily in the context of its potential as an herbicide. It exhibits selective herbicidal properties, targeting specific weed species while minimizing harm to crops. Its mechanism of action often involves interference with plant growth regulators or metabolic pathways essential for weed survival.

In addition to herbicidal activity, there may be implications for its use in pharmaceuticals, particularly in developing compounds that modulate biological pathways related to inflammation or cancer.

The synthesis of 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid typically involves multiple steps:

  • Starting Materials: The synthesis begins with benzoic acid derivatives.
  • Fluorination: Introduction of fluorine atoms using fluorinating agents like Selectfluor.
  • Thioether Formation: The methylthio group is introduced via nucleophilic substitution using thiol reagents.
  • Chlorination: Chlorination can be achieved through electrophilic substitution reactions.

These methods can vary based on desired yields and purity levels, often requiring optimization of reaction conditions.

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid has several applications:

  • Herbicide Development: Its primary application lies in agricultural chemistry as a selective herbicide against resistant weed species.
  • Pharmaceutical Research: Potential use in drug development targeting metabolic pathways associated with diseases such as cancer or inflammatory disorders.

Studies on the interactions of 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid with biological systems are crucial for understanding its efficacy and safety profiles. Research indicates that this compound interacts with specific enzymes and receptors involved in plant metabolism, which may help elucidate its mechanism of action as an herbicide.

Additionally, studies exploring its interactions with human cellular systems are necessary to assess any potential therapeutic benefits or toxicological risks associated with its use.

Several compounds share structural similarities with 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-Chloro-4-(methylsulfonyl)benzoic AcidStructureContains a methylsulfonyl group instead of difluoromethoxy
2,3-Difluoro-6-(methylthio)benzoic AcidStructureFeatures different positioning of functional groups
2-Chloro-3-methylbenzoic AcidStructureLacks fluorine and difluoromethoxy functionalities

These compounds highlight the unique combination of functional groups present in 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid, which contributes to its distinctive chemical behavior and biological activity compared to others.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

267.9772493 g/mol

Monoisotopic Mass

267.9772493 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types